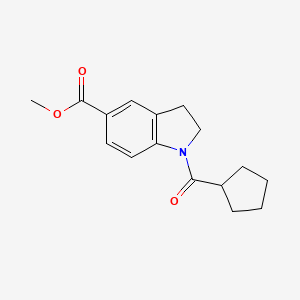
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and proliferation. It also regulates glucose metabolism and insulin secretion by modulating specific signaling pathways in the pancreas and liver. Furthermore, it reduces oxidative stress and inflammation by activating specific antioxidant and anti-inflammatory pathways in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of specific biomarkers that are associated with cancer cell growth and proliferation. It also regulates glucose metabolism and insulin secretion by improving insulin sensitivity and reducing insulin resistance. Furthermore, it reduces oxidative stress and inflammation by increasing the levels of specific antioxidants and reducing the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide in lab experiments include its high potency and selectivity for specific enzymes and pathways. It also has a relatively low toxicity profile and can be easily synthesized in large quantities. However, the limitations of using this compound include its limited solubility in water and certain organic solvents. It also requires specific storage conditions to maintain its stability and purity.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide. These include the identification of specific molecular targets and pathways that are involved in its therapeutic effects. Furthermore, the optimization of its chemical structure and synthesis method can lead to the development of more potent and selective derivatives. In addition, the evaluation of its pharmacokinetic and pharmacodynamic properties can help in the development of effective therapeutic strategies for various diseases.
合成法
The synthesis of N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide involves the reaction of 3-fluoro-N,4-dimethylaniline with 2-amino-phenol in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The yield of the product depends on the reaction conditions and purity of the starting materials. The synthesized compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has potential as an anti-diabetic agent by regulating glucose metabolism and insulin secretion. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-7-8-11(9-12(10)17)15(20)19(2)16-18-13-5-3-4-6-14(13)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKGYGZGYBBGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)





